(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGRSRSASMLEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581408 | |
| Record name | [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-83-7 | |
| Record name | [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the attack of the nitrogen atom in piperidin-3-ylmethanol on the electron-deficient carbon at position 2 of 2,3-dichloroquinoxaline. Key parameters include:
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states.
-
Base : Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl generated during the substitution, driving the reaction to completion.
-
Temperature : Reflux conditions (80–120°C) are typically employed to overcome activation energy barriers.
Representative Procedure :
A mixture of 2,3-dichloroquinoxaline (2.78 g, 0.01 mol), piperidin-3-ylmethanol (1.15 g, 0.01 mol), and K₂CO₃ (2.76 g, 0.02 mol) in DMF (30 mL) is refluxed for 12 h. The reaction is quenched with ice water, and the precipitate is filtered, washed, and recrystallized from ethanol to yield the product as a pale-yellow solid.
Yield Optimization
Yields for analogous NAS reactions range from 51–69% , depending on solvent and stoichiometry. For instance, using acetonitrile instead of DMF reduces yield to 51% due to lower solubility of intermediates. Excess piperidin-3-ylmethanol (1.2 equiv.) improves conversion by mitigating side reactions such as di-substitution.
Alternative Synthetic Strategies
Condensation of Diamines with α-Ketoesters
Quinoxaline cores are classically synthesized via condensation of o-phenylenediamines with α-ketocarboxylic acids or esters. While this method is less direct for introducing the piperidin-3-ylmethanol moiety, it offers modularity for structural diversification:
-
Step 1 : React naphthalene-2,3-diamine with 4-chlorophenacyl bromide in methanol to form 3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline.
-
Step 2 : Dehydrogenate the intermediate using acetic anhydride to yield the aromatic quinoxaline.
-
Step 3 : Functionalize the quinoxaline with piperidin-3-ylmethanol via NAS (as in Section 1.1).
This route is laborious but advantageous for synthesizing analogs with extended aromatic systems.
Halogenation and Subsequent Functionalization
Characterization and Analytical Data
Spectroscopic Analysis
-
IR Spectroscopy : Absence of NH stretching (≈3225 cm⁻¹) confirms aromaticity, while a broad peak at ≈3400 cm⁻¹ corresponds to the hydroxymethyl group.
-
¹H NMR (DMSO-d₆) : Key signals include δ 3.46 (m, 4H, N–CH₂), δ 4.50 (s, 1H, OH), and δ 7.66–8.27 (m, 4H, Ar–H).
-
¹³C NMR : Peaks at δ 49.62 (N–CH₂) and δ 142.33 (C=N) validate the quinoxaline-piperidine linkage.
Purity and Crystallization
Recrystallization from ethanol or petroleum ether/ethyl acetate mixtures (5:1 v/v) yields crystals with >95% purity, as determined by HPLC. Melting points range from 149–151°C , consistent with related quinoxalines.
Challenges and Mitigation Strategies
Regioselectivity
Competing substitution at position 3 of 2,3-dichloroquinoxaline is minimized by:
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. In one study, derivatives of quinoxaline were synthesized and evaluated for their antiproliferative activity, revealing several compounds with IC₅₀ values in the range of 1.9 to 7.52 µg/mL against HCT-116 cells .
Antimicrobial Properties
Quinoxaline derivatives have also been investigated for their antimicrobial activities. Several studies report that these compounds can effectively inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in the quinoxaline structure enhances their efficacy against microbial infections .
Neuroprotective Effects
The compound has been implicated in research targeting neurodegenerative diseases. Quinoxaline derivatives have shown potential in modulating pathways involved in neuroinflammation and neuronal survival, suggesting that (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol may be beneficial in treating conditions like Alzheimer's disease .
Case Studies
Several case studies highlight the therapeutic potential of quinoxaline derivatives:
Mechanism of Action
The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks explicit comparative studies, structural analogs of this compound can be inferred based on quinoxaline derivatives and piperidine-containing molecules. Below is a hypothetical comparison focusing on key structural and functional group variations:
Key Structural Analogues:
3-Bromoquinoxaline-piperidinemethanol: Bromine substitution increases MW (~322.20 g/mol) and lipophilicity, which could enhance membrane permeability but reduce solubility.
Piperidine Ring Modifications Piperidine-4-ylmethanol analogues: Positional isomerism (e.g., hydroxymethyl at piperidine-4 instead of -3) may influence stereochemistry and intermolecular interactions. N-Methylpiperidine variants: Addition of a methyl group to the piperidine nitrogen could alter basicity and metabolic stability.
Functional Group Variations (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)amine: Replacing -CH₂OH with -NH₂ may enhance hydrogen-bonding capacity but reduce solubility in non-polar solvents. Ester derivatives (e.g., -CH₂OAc): Introduction of an acetyl group could improve bioavailability but require enzymatic cleavage for activation.
Hypothetical Property Comparison Table:
Data Tables
Table 1: Basic Properties of “this compound”
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O | |
| Molecular Weight | 277.75 g/mol | |
| CAS Number | 353257-83-7 | |
| Safety Precautions | Use dry chemical/CO₂ for fire |
Research Findings
The chlorine atom in this compound may enhance electrophilic reactivity compared to non-halogenated analogs, while the hydroxymethyl group could facilitate hydrogen bonding in target interactions .
Notes
Biological Activity
The compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol , also referred to by its chemical formula , has garnered attention in recent research due to its potential biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Quinoxaline Ring : The initial step often involves the reaction of 2-aminoquinoxaline derivatives with appropriate aldehydes or ketones.
- Piperidine Substitution : Piperidine rings are introduced through nucleophilic substitution reactions.
- Methanol Functionalization : The final step includes the introduction of a hydroxymethyl group, which is crucial for enhancing biological activity.
Antiviral Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against various viruses, including human cytomegalovirus (HCMV) and tobacco mosaic virus (TMV) with notable EC50 values indicating their potency in inhibiting viral replication .
A study highlighted that certain quinoxaline derivatives displayed an EC50 as low as 0.059 µM against HCMV, suggesting that this compound may also possess comparable antiviral efficacy .
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating their effectiveness in inhibiting tumor growth .
Research indicates that compounds related to this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting DNA synthesis, making them promising candidates for cancer therapy .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies reveal that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics . The presence of specific functional groups in this compound may enhance its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key observations include:
- Substituents on the Quinoxaline Ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.
- Piperidine Modifications : Variations in piperidine substituents can significantly impact both the potency and selectivity of the compound against specific biological targets .
The following table summarizes some critical findings related to SAR:
| Compound | Activity Type | Target Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Quinoxaline Derivative A | Anticancer | HCT-116 | 1.9 µg/mL |
| Quinoxaline Derivative B | Antiviral | HCMV | 0.059 µM |
| Quinoxaline Derivative C | Antimicrobial | E. coli | ZOI 12 mm |
Case Studies
Several case studies have been conducted to assess the biological activity of quinoxaline derivatives:
- Antiviral Efficacy : A study evaluated a series of quinoxaline derivatives against HCMV and found several compounds with EC50 values significantly lower than those of existing antiviral agents like ganciclovir .
- Anticancer Mechanism : Research on a related compound indicated that it induced cell cycle arrest in the S phase and triggered apoptosis via mitochondrial pathways in lung adenocarcinoma cells .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling 3-chloroquinoxaline derivatives with piperidinemethanol intermediates via nucleophilic substitution or transition-metal catalysis. For purity validation, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess impurities, complemented by NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) can verify molecular weight accuracy. Ensure reaction solvents (e.g., THF or DMF) are rigorously dried to avoid side reactions .
Q. Which physical and chemical properties of this compound are critical for experimental reproducibility?
- Methodological Answer : Key properties include:
| Property | Value/Consideration |
|---|---|
| Solubility | Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Poor solubility may require derivatization. |
| Stability | Assess degradation under light, heat, and humidity via accelerated stability studies (40°C/75% RH for 4 weeks). Use TLC or HPLC to monitor decomposition. |
| LogP | Estimate using reversed-phase HPLC; critical for bioavailability predictions. |
| Refer to Safety Data Sheets (SDS) for handling protocols to prevent hydrolysis or oxidation . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
- Catalysts : Screen Pd/Cu-based catalysts for cross-coupling efficiency.
- Temperature : Test 60–120°C to balance reaction rate vs. decomposition.
- Solvent : Compare aprotic solvents (e.g., DMF vs. acetonitrile) for solubility and reactivity.
Use Response Surface Methodology (RSM) to identify optimal conditions. Monitor by in-situ FTIR for real-time intermediate tracking .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Degradation : Implement continuous cooling during bioassays to stabilize organic matrices, as thermal degradation alters activity .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent residues).
Q. What computational strategies predict the reactivity and metabolic pathways of this compound?
- Methodological Answer : Use density functional theory (DFT) to model electrophilic substitution sites on the quinoxaline ring. For metabolic predictions, leverage databases like PISTACHIO and REAXYS to simulate cytochrome P450 interactions. Validate with in vitro microsomal assays (e.g., human liver microsomes) to confirm predicted metabolites .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Discrepancies may stem from:
- Solvent Effects : Compare DMSO-d6 vs. CDCl3; chemical shifts vary with polarity.
- Tautomerism : Investigate pH-dependent equilibria using variable-temperature NMR.
- Impurity Artifacts : Re-run spectra with purified samples (e.g., column chromatography) and cross-reference with computational predictions (e.g., ACD/Labs NMR Suite) .
Experimental Design Considerations
Q. What are critical limitations when generalizing results from small-scale synthesis to industrial applicability?
- Methodological Answer : Small-scale studies often overlook:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
